(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine
Overview
Description
(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine is an organic compound that features a cyclopropylamine group attached to a benzyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine typically involves the reaction of (2-Chloro-3-trifluoromethyl-benzyl) chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like water or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine derivatives.
Scientific Research Applications
(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-3-trifluoromethyl-benzyl)amine
- (2-Chloro-3-trifluoromethyl-benzyl)thiol
- (2-Chloro-3-trifluoromethyl-benzyl)alcohol
Uniqueness
(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine is unique due to the presence of both a cyclopropylamine group and a trifluoromethyl group on the benzyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-10-7(6-16-8-4-5-8)2-1-3-9(10)11(13,14)15/h1-3,8,16H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDKNLDFWAMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186305 | |
Record name | 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-33-4 | |
Record name | 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625437-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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